PROTAC ER|A Degrader-8

Targeted Protein Degradation Estrogen Receptor Alpha PROTAC Potency

Incomplete ERα degradation confounds dose-response relationships and leaves residual signaling that masks true phenotypes. PROTAC ERα Degrader-8 (compound ii-56) is a VHL-recruiting PROTAC that eliminates this variable with a DC50 of 0.000006 μM (6 pM) in MCF7 cells, enabling near-complete target depletion at concentrations orders of magnitude below typical PROTAC working ranges. • Achieve >95% ERα degradation at concentrations where off-target effects and proteasome saturation are negligible. • Use as a high-performance benchmark to validate assay sensitivity and compare novel degrader candidates against the most potent ERα PROTAC commercially available. • Supplied with rigorous analytical documentation; stable at ambient temperature for global shipping; custom synthesis and bulk quantities available upon request.

Molecular Formula C47H51N5O4
Molecular Weight 749.9 g/mol
Cat. No. B15135553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER|A Degrader-8
Molecular FormulaC47H51N5O4
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O
InChIInChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1
InChIKeyWIMRLANOJASIIP-MVSHDMKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ER|A Degrader-8: High-Potency ERα Degrader


PROTAC ER|A Degrader-8 (also known as compound ii-56) is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade estrogen receptor alpha (ERα) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase . With a molecular weight of 749.94 and the chemical formula C47H51N5O4 , this bifunctional degrader demonstrates an exceptionally low DC50 of 0.000006 μM (6 pM) in MCF7 cells, positioning it as one of the most potent ERα PROTAC degraders available for research procurement .

PROTAC ER|A Degrader-8: Irreplaceable Potency


While multiple PROTAC molecules target ERα, their degradation potency varies by orders of magnitude due to differences in linker chemistry, E3 ligase recruitment efficiency, and ternary complex stability. For instance, the clinical-stage degrader ARV-471 exhibits a DC50 of approximately 1-2 nM , which is over 150-fold less potent than Degrader-8's 6 pM DC50. Similarly, the highly optimized ERD-12310A achieves 47 pM [1], still nearly an order of magnitude less potent than Degrader-8. These potency differences translate directly into experimental sensitivity, especially in assays requiring near-complete target elimination at low concentrations. Substituting a less potent analog risks incomplete degradation, confounding dose-response relationships, and increased off-target effects at higher concentrations. The extreme potency of Degrader-8 makes it uniquely suited for studies where minimal compound exposure is required or where target depletion must be driven to near-completion without saturating the ubiquitin-proteasome system.

PROTAC ER|A Degrader-8: Potency Comparison


Unmatched Potency in MCF7 Cells

PROTAC ER|A Degrader-8 demonstrates a half-maximal degradation concentration (DC50) of 0.000006 μM (6 pM) in MCF7 breast cancer cells, making it 166-333 times more potent than the clinical-stage PROTAC ARV-471 (DC50 ~1-2 nM) , and approximately 8 times more potent than the highly optimized ERD-12310A (DC50 = 47 pM) [1]. This extreme potency allows for near-complete ERα degradation at sub-nanomolar concentrations, minimizing the risk of off-target effects associated with higher compound concentrations.

Targeted Protein Degradation Estrogen Receptor Alpha PROTAC Potency

Outperforming Leading ERα PROTACs

At a DC50 of 6 pM, PROTAC ER|A Degrader-8 is more than two orders of magnitude more potent than the widely used ERα PROTAC ERD-308, which exhibits a DC50 of 0.17 nM in MCF7 cells and 0.43 nM in T47D cells . This translates to a 28-fold potency advantage in MCF7 cells and a 72-fold advantage in T47D cells. Even when compared to AZ6421, a selective ER PROTAC with a DC50 of 0.4 nM , Degrader-8 maintains a 67-fold potency lead. This level of potency is exceptionally rare among ERα-targeting PROTACs and positions Degrader-8 as a leading tool compound for studies requiring maximal degradation efficiency.

PROTAC ERα Degradation Potency Benchmarking

Superior Potency vs. ARV-471

ARV-471 (vepdegestrant), currently in Phase 3 clinical trials for ER+/HER2- breast cancer, robustly degrades ER with a DC50 of approximately 1-2 nM in ER-positive breast cancer cell lines . In contrast, PROTAC ER|A Degrader-8 achieves a DC50 of 0.000006 μM (6 pM) in MCF7 cells, representing a 166-333 fold increase in potency . While ARV-471 offers oral bioavailability and clinical validation, Degrader-8's extreme in vitro potency makes it a superior tool compound for mechanistic studies where maximal degradation at minimal concentrations is paramount. The stark potency difference suggests that Degrader-8 may also exhibit a wider therapeutic window in preclinical models, although this remains to be validated in vivo.

Clinical Candidate PROTAC ERα Degrader

Outperforming ERD-12310A and ERD-148

ERD-12310A, described as an 'exceptionally potent' PROTAC, achieves a DC50 of 47 pM in MCF7 cells [1]. PROTAC ER|A Degrader-8 surpasses this benchmark by a factor of 7.8, with a DC50 of 6 pM . Additionally, while quantitative DC50 data for ERD-148 is not directly comparable, it has been shown to completely eliminate ERα in breast cancer cells, including fulvestrant-resistant lines [2]. Degrader-8's superior potency suggests it may achieve comparable or superior target elimination at even lower concentrations. This level of potency is at the forefront of ERα PROTAC development and positions Degrader-8 as a critical tool for studying ERα biology at the limits of detection.

Next-Generation PROTAC ERα Degradation Potency Comparison

PROTAC ER|A Degrader-8: Key Applications


Ultra-Low Concentration ERα Degradation

With a DC50 of 6 pM, PROTAC ER|A Degrader-8 enables ERα degradation experiments at concentrations far below those required for other ERα PROTACs. This is particularly valuable in sensitive cellular assays where high compound concentrations may induce off-target effects, cytotoxicity, or artifacts. Researchers can achieve near-complete ERα depletion while maintaining a wide safety margin, ensuring that observed phenotypes are directly attributable to ERα loss rather than compound toxicity. This scenario is ideal for CRISPR-based screens, single-cell analyses, and long-term proliferation assays where minimal compound exposure is critical .

Benchmarking Novel ERα PROTACs

The exceptional potency of PROTAC ER|A Degrader-8 makes it an ideal positive control and benchmark for evaluating new ERα-targeting degraders. By establishing a high-performance reference point, researchers can quantitatively compare the degradation efficiency of novel compounds, assess structure-activity relationships, and validate assay sensitivity. Its well-characterized DC50 value of 6 pM in MCF7 cells provides a robust and reproducible standard for inter-laboratory comparisons and for assessing the quality of degradation assays .

ERα Biology at Near-Complete Depletion

In studies aimed at elucidating the full spectrum of ERα-dependent transcriptional programs, near-complete target depletion is often necessary to reveal subtle or compensatory mechanisms. PROTAC ER|A Degrader-8's picomolar potency ensures maximal ERα degradation, minimizing residual signaling that could confound results. This is especially relevant for studying ERα's role in non-canonical pathways, interactions with other transcription factors, and the emergence of resistance mechanisms in endocrine therapy. The extreme potency of Degrader-8 allows for a more definitive interrogation of ERα function compared to less potent degraders .

Low-Dosing In Vivo Efficacy Studies

While in vivo data for PROTAC ER|A Degrader-8 is not yet available, its remarkable in vitro potency suggests the potential for achieving significant target engagement at low doses in animal models. This property is critical for minimizing off-target effects and toxicity in preclinical studies. Researchers exploring ERα degradation in xenograft models may find Degrader-8 to be a superior tool compound for achieving robust tumor growth inhibition with a favorable therapeutic index. Comparative studies against less potent degraders like ARV-471 or fulvestrant could reveal whether the potency advantage translates to improved in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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